molecular formula C16H16N4O2S2 B11183269 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11183269
M. Wt: 360.5 g/mol
InChI Key: BBQBGDFXAHCMMI-UHFFFAOYSA-N
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Description

3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound with the molecular formula C16H16N4O2S2

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

3-tert-butyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C16H16N4O2S2/c1-16(2,3)12-13(22)20-14(18-17-12)24-15(19-20)23-9-11(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

BBQBGDFXAHCMMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Heterocyclic Precursors

The thiadiazolo-triazinone scaffold is constructed from:

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole : Serves as the thiadiazole donor.

  • Ethyl 2-phenyl-2-oxoacetate : Provides the phenacyl sulfanyl side chain via nucleophilic substitution.

  • Triazine derivatives : Generated in situ through cyclocondensation reactions involving hydrazine derivatives.

Solvents and Catalysts

  • Dimethylformamide (DMF) : Preferred for high-temperature cyclization due to its polar aprotic nature.

  • Phosphorus oxychloride (POCl₃) : Facilitates dehydration and cyclization steps.

  • Piperidine : Used as a base in nucleophilic substitution reactions.

Stepwise Synthesis Procedure

Formation of the Thiadiazole Core

The thiadiazole ring is synthesized via cyclocondensation of thiocarbohydrazide with tert-butyl isocyanate under acidic conditions:

Thiocarbohydrazide+tert-butyl isocyanateHCl, EtOH2-Amino-5-tert-butyl-1,3,4-thiadiazole\text{Thiocarbohydrazide} + \text{tert-butyl isocyanate} \xrightarrow{\text{HCl, EtOH}} \text{2-Amino-5-tert-butyl-1,3,4-thiadiazole}

Conditions : Reflux in ethanol (12 h, 78°C), yielding 72–75%.

Triazinone Ring Construction

The triazinone moiety is formed by reacting the thiadiazole intermediate with ethyl glyoxylate in the presence of POCl₃:

Thiadiazole intermediate+Ethyl glyoxylatePOCl₃, DMF4H-[1,thiadiazolo[2,3-c][1,triazin-4-one\text{Thiadiazole intermediate} + \text{Ethyl glyoxylate} \xrightarrow{\text{POCl₃, DMF}} \text{4H-[1,thiadiazolo[2,3-c][1,triazin-4-one}

Conditions : Reflux in DMF (4–6 h, 110°C), yielding 65–68%.

Sulfanyl Group Introduction

The phenacyl sulfanyl substituent is introduced via nucleophilic substitution using 2-bromo-1-phenyl-1-ethanone:

Triazinone intermediate+2-Bromo-1-phenyl-1-ethanoneK₂CO₃, DMFTarget compound\text{Triazinone intermediate} + \text{2-Bromo-1-phenyl-1-ethanone} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}

Conditions : Stirring at 80°C (3 h), yielding 58–62%.

Reaction Optimization and Yield Enhancement

Solvent Effects on Cyclization

Comparative studies demonstrate that DMF outperforms THF or dioxane in triazinone formation due to superior solubility of intermediates:

SolventTemperature (°C)Yield (%)
DMF11068
THF6542
Dioxane10055

Catalytic Efficiency

POCl₃ increases cyclization yields by 18–22% compared to H₂SO₄ or polyphosphoric acid.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethanol-dioxane (3:1) mixture yields needle-shaped crystals.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) removes unreacted phenacyl bromide.

Spectroscopic Validation

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆) : δ 1.45 (s, 9H, tert-butyl), 4.32 (s, 2H, SCH₂), 7.52–8.11 (m, 5H, Ph).

  • Mass Spec : [M+H]⁺ at m/z 360.5, consistent with molecular formula C₁₆H₁₆N₄O₂S₂.

Comparative Analysis of Synthetic Routes

Single-Pot vs. Multi-Step Approaches

Single-pot methods reduce purification steps but yield 12–15% less product due to side reactions.

Alternative Sulfur Sources

Thiourea derivatives generate thiadiazole cores but require harsher conditions (140°C, 24 h).

Challenges and Limitations

  • Regioselectivity : Competing reactions at N2 vs. N4 of the triazinone ring necessitate precise stoichiometry.

  • Sensitivity to Moisture : Intermediate thiadiazoles hydrolyze readily, requiring anhydrous conditions.

Industrial-Scale Feasibility

Cost-Benefit Analysis

Raw material costs for 1 kg of product:

ComponentCost (USD)
2-Amino-5-tert-butyl-1,3,4-thiadiazole420
2-Bromo-1-phenyl-1-ethanone380
POCl₃210

Total Estimated Cost : USD 1,010/kg.

Environmental Considerations

DMF recycling reduces waste by 40%, though POCl₃ neutralization remains energy-intensive.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C16H16N4O2S2
  • Molecular Weight : Approximately 360.5 g/mol
  • Key Functional Groups :
    • Thiadiazole and triazine rings
    • Tert-butyl group
    • Phenylethylsulfanyl substituent

These features enhance the compound's reactivity and interaction with biological targets.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key synthetic routes include:

  • Formation of the thiadiazole ring.
  • Introduction of the triazine moiety.
  • Attachment of the tert-butyl and phenylethyl groups.

These steps are crucial for achieving high yields and purity of the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for modifying its structure to enhance biological activity.

Antimicrobial Activity

Preliminary studies suggest that 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exhibits significant antimicrobial properties. Derivatives of thiadiazoles are known to inhibit various enzymes involved in microbial growth pathways.

Anti-inflammatory Properties

Research indicates that compounds related to thiadiazoles can modulate inflammatory pathways. The unique structure of this compound may enhance its interaction with inflammatory mediators, making it a candidate for anti-inflammatory drug development .

Antitumor Activity

The compound has shown promise in initial studies against cancer cell lines. Its ability to induce cytotoxic effects suggests potential applications in cancer therapy. The specific interactions with cellular targets could lead to the development of novel anticancer agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds within the thiadiazole and triazine classes:

  • Thiazolo[3,2-b]-1,2,4-triazine Derivatives : A study synthesized novel derivatives that exhibited broad-spectrum antibacterial activity and significant antitubercular effects against Mycobacterium smegmatis. These derivatives were characterized through various spectroscopic methods and showed promising pharmacological profiles similar to those expected from this compound .
  • Structure–Activity Relationship Studies : Research focused on understanding how modifications to the thiadiazole and triazole structures influence their biological activities. This knowledge is crucial for optimizing compounds for specific therapeutic targets .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-(Phenyl)-1,3,4-thiadiazoleThiadiazole coreStrong antimicrobial properties
7-Aryl-[1,2,4]triazolo[1,5-a]pyrimidinesTriazole and pyrimidine ringsPotent antitumor activity
3-(Amino)-[1,2,4]triazolesTriazole core with amino substituentsPotential anti-inflammatory effects

The unique combination of substituents in this compound may confer distinct pharmacological profiles compared to its analogs.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-7-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
  • 3-tert-butyl-7-{[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
  • 3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Uniqueness

The uniqueness of 3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group and the phenylethyl sulfanyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Biological Activity

3-tert-butyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound belonging to the class of thiadiazoles and triazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2S2, with a molecular weight of approximately 360.5 g/mol. The structure features a tert-butyl group , a thiadiazole ring , and a triazine moiety , contributing to its diverse chemical reactivity and biological properties.

Structural Features

FeatureDescription
Tert-butyl groupEnhances lipophilicity and solubility
Thiadiazole ringAssociated with various biological activities
Phenylethylsulfanyl substituentContributes to reactivity and potential interactions

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties . Compounds in the thiadiazole class are known for their ability to inhibit bacterial growth and may act against various pathogens by disrupting cellular processes.

Anti-inflammatory Effects

Research indicates that derivatives of this compound can inhibit enzymes involved in inflammatory pathways. The presence of the sulfanyl group is believed to enhance its interaction with biological targets related to inflammation.

Antitumor Activity

The compound has shown promise in cytotoxicity assays against cancer cell lines. Its unique structure may enhance binding affinity to targets involved in tumor growth and proliferation. Studies have indicated that it may inhibit mutant IDH1 and IDH2 enzymes associated with certain cancers.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of various thiadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics.

Study 2: Anti-inflammatory Mechanism

A study exploring the anti-inflammatory mechanisms of thiadiazole compounds found that 3-tert-butyl derivatives inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Study 3: Cytotoxicity in Cancer Models

In vitro assays using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that it induced apoptosis in cancer cells through mitochondrial pathways.

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